2-Chloro-6-(trifluoromethoxy)pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-6-(trifluoromethoxy)pyrazine is an organic compound that belongs to the class of pyrazines, which are nitrogen-containing heterocycles. The incorporation of the trifluoromethoxy group into organic molecules has gained significant interest due to its unique properties, such as high hydrophobicity and stability under various conditions .
Vorbereitungsmethoden
The synthesis of 2-Chloro-6-(trifluoromethoxy)pyrazine can be achieved through several methods. One efficient and scalable method involves the use of antimony trifluoride for the fluorination process . The synthetic route typically includes the following steps:
Chlorination: The starting material is chlorinated to introduce the chlorine atom at the desired position.
Fluorination: Antimony trifluoride is used to introduce the trifluoromethoxy group.
Coupling Reactions: The synthesized compound can undergo various coupling reactions such as Buchwald-Hartwig amination, Kumada-Corriu, Suzuki, and Sonogashira coupling reactions.
Analyse Chemischer Reaktionen
2-Chloro-6-(trifluoromethoxy)pyrazine undergoes several types of chemical reactions:
Substitution Reactions: The chlorine atom can be substituted with other groups using reagents like sodium methoxide or potassium tert-butoxide.
Coupling Reactions: It participates in Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less documented, pyrazines generally can undergo such reactions under appropriate conditions.
Wissenschaftliche Forschungsanwendungen
2-Chloro-6-(trifluoromethoxy)pyrazine has several applications in scientific research:
Medicinal Chemistry: The trifluoromethoxy group is often considered during drug design due to its electron-withdrawing properties and stability.
Material Sciences: Its unique properties make it suitable for use in the development of new materials with specific characteristics.
Biological Studies: The compound can be used in studies involving biological systems to understand the effects of the trifluoromethoxy group on biological activity.
Wirkmechanismus
The mechanism by which 2-Chloro-6-(trifluoromethoxy)pyrazine exerts its effects is primarily through its electron-withdrawing properties. The trifluoromethoxy group influences the electronic distribution within the molecule, affecting its reactivity and interactions with other molecules . This can lead to specific interactions with molecular targets, making it a valuable compound in drug design and other applications.
Vergleich Mit ähnlichen Verbindungen
2-Chloro-6-(trifluoromethoxy)pyrazine can be compared with other similar compounds such as:
2-Chloro-5-(trifluoromethoxy)pyrazine: Similar in structure but with the trifluoromethoxy group at a different position.
2-Fluoro-6-(trifluoromethoxy)pyrazine: Contains a fluorine atom instead of chlorine, which can lead to different reactivity and properties.
2-Chloro-6-(trifluoromethyl)pyrazine: The trifluoromethyl group is similar but lacks the oxygen atom, affecting its electronic properties.
These comparisons highlight the unique properties of this compound, particularly its stability and reactivity due to the trifluoromethoxy group.
Eigenschaften
Molekularformel |
C5H2ClF3N2O |
---|---|
Molekulargewicht |
198.53 g/mol |
IUPAC-Name |
2-chloro-6-(trifluoromethoxy)pyrazine |
InChI |
InChI=1S/C5H2ClF3N2O/c6-3-1-10-2-4(11-3)12-5(7,8)9/h1-2H |
InChI-Schlüssel |
CZJMDBUXUPTBQG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N=C(C=N1)Cl)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.